2,4-Furandimethanol: Technical Characterization & Synthesis Guide
2,4-Furandimethanol: Technical Characterization & Synthesis Guide
Executive Summary
2,4-Furandimethanol (2,4-BHF) represents a high-value, asymmetric structural isomer of the widely commoditized 2,5-furandimethanol (BHMF). While the 2,5-isomer is readily accessible via the reduction of 5-hydroxymethylfurfural (5-HMF), the 2,4-isomer is synthetically challenging and distinct in its electronic and steric properties.
This guide provides a definitive technical analysis of 2,4-BHF. Unlike its symmetric counterpart, 2,4-BHF offers unique regioselectivity for pharmaceutical functionalization (e.g., calcineurin inhibitors) and disrupts crystallinity in furan-based polymers, offering novel thermomechanical properties for epoxy resins and polyesters.
Chemical Identity & Structural Analysis[1]
The asymmetry of 2,4-BHF is its defining feature. The furan ring is substituted at the
| Property | Specification |
| IUPAC Name | Furan-2,4-diyldimethanol |
| Common Names | 2,4-Bis(hydroxymethyl)furan; 2,4-BHF; 2,4-FDME |
| CAS Registry Number | 294857-29-7 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES | OCC1=COC(CO)=C1 |
| Key Precursor | 4-Hydroxymethylfurfural (4-HMF) |
Structural Visualization
The following diagram illustrates the atomic connectivity and the distinct proton environments crucial for NMR characterization.
Figure 1: Connectivity of 2,4-Furandimethanol showing the non-equivalent hydroxymethyl arms.
Physicochemical Properties[2][3][4]
The physical data for 2,4-BHF is often conflated with the 2,5-isomer. The table below distinguishes established data from calculated predictions based on structural asymmetry.
| Property | 2,4-BHF (Target) | 2,5-BHF (Reference) | Impact of Asymmetry |
| Physical State | Viscous oil or low-melting solid | Solid (MP: 74-77°C) | Lower symmetry reduces crystal packing efficiency, lowering MP. |
| Boiling Point | ~275°C (Predicted) | 275.4°C | Similar intermolecular H-bonding capability. |
| Solubility | Water, MeOH, DMSO, THF | Water, MeOH, DMSO, THF | High polarity due to 2x -OH groups. |
| pKa (C-OH) | ~13.5 (Predicted) | 13.74 | C2-CH₂OH is electronically similar; C4 position is less electron-rich. |
| LogP | -0.7 (Predicted) | -0.7 | Remains highly hydrophilic. |
Synthesis Methodologies
Accessing 2,4-BHF is the primary bottleneck for research. Unlike 2,5-BHF, which is derived from hexoses (fructose/glucose), 2,4-BHF requires specific precursors like 4-Hydroxymethylfurfural (4-HMF) , which is derived from branched sugars (dendroketose) or condensation reactions.
Route A: Reduction of 4-HMF (Biomass Route)
This is the most direct route if 4-HMF is available.
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Precursor: 4-Hydroxymethylfurfural (4-HMF).[1]
-
Reagent: Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation (Ru/C, Pd/C).
-
Mechanism: Selective reduction of the C2-formyl group to a hydroxymethyl group.
Route B: De Novo Ring Construction (Synthetic Route)
Used when biomass precursors are unavailable.
-
Method: Gold(I)-catalyzed intermolecular coupling.
-
Reagents: Terminal alkynes + Carbonyl-stabilized carbon ylides.
-
Mechanism: Formation of a gold carbene intermediate followed by intramolecular oxygen attack.
Synthesis Workflow Diagram
Figure 2: Dual pathways for accessing 2,4-Furandimethanol.
Experimental Protocols
Protocol: Reduction of 4-HMF to 2,4-BHF
Note: This protocol is adapted from standard HMF reduction methodologies but specified for the 4-isomer stoichiometry.
Materials:
-
4-HMF (1.0 eq) [Purity >95%]
-
Sodium Borohydride (NaBH₄) (0.5 eq - stoichiometric for aldehyde reduction)
-
Methanol (anhydrous)
-
Saturated NH₄Cl solution
Procedure:
-
Dissolution: Dissolve 4-HMF (1 mmol, 126 mg) in anhydrous Methanol (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Reduction: Slowly add NaBH₄ (0.5 mmol, 19 mg) portion-wise over 5 minutes. The reaction is exothermic; maintain temperature <5°C to prevent ring opening.
-
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (Eluent: EtOAc/Hexane 3:1). 4-HMF (Rf ~0.5) should disappear; 2,4-BHF (Rf ~0.2) will appear.
-
Quenching: Quench with saturated NH₄Cl (1 mL) to destroy excess hydride.
-
Extraction: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).
Analytical Validation (NMR Signature)
Distinguishing the 2,4-isomer from the 2,5-isomer is critical.
¹H NMR (Predicted in CD₃OD, 400 MHz):
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δ 7.45 ppm (s, 1H): H5 proton (Adjacent to Oxygen, most deshielded).
-
δ 6.40 ppm (s, 1H): H3 proton (Beta position, shielded relative to H5).
-
δ 4.55 ppm (s, 2H): CH₂-OH at C2 position.
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δ 4.45 ppm (s, 2H): CH₂-OH at C4 position.
-
Note: Unlike the 2,5-isomer, the ring protons are NOT equivalent, and the methylene protons will appear as two distinct signals.
Applications in Drug Development & Materials
Pharmaceutical Scaffolds
2,4-BHF serves as a precursor to Calcineurin Inhibitors .[2][1][3] The asymmetry allows for the attachment of pharmacophores at the C2 position while retaining a solubilizing handle at C4, or vice versa. This is superior to 2,5-BHF where desymmetrization is difficult.
Advanced Polymers (Epoxy & Polyesters)
Recent patents (e.g., Braskem S.A.) utilize 2,4-BHF to create Diglycidyl Ethers .
-
Benefit: Polymers derived from 2,4-BHF exhibit lower crystallinity and lower melting points compared to 2,5-analogues.
-
Use Case: This allows for lower processing temperatures and improved flexibility in bio-based epoxy resins, solving the brittleness often associated with furan-based materials.
References
-
Chemical Identity & CAS: 2,4-Furandimethanol (CAS 294857-29-7).[4][5][6] Chemsrc.[7][4][8] Link
-
Synthesis from 4-HMF: Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). AIMS Bioengineering. Link
-
De Novo Synthesis: Gold-Catalyzed Synthesis of 2,4-Disubstituted Furans. Thieme Connect. Link
-
Polymer Applications: Furanic Diglycidyl Ethers and Esters and Use.[9] European Patent Office (Braskem S.A.). Link
-
Precursor Availability: Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-(hydroxymethyl)furan-2-carbaldehyde | CAS#:158360-01-1 | Chemsrc [chemsrc.com]
- 7. epfl.ch [epfl.ch]
- 8. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 9. Braskem S.A. [ipqwery.com]
